molecular formula C30H25NO4 B557690 Fmoc-D-3,3-Diphenylalanine CAS No. 189937-46-0

Fmoc-D-3,3-Diphenylalanine

Cat. No.: B557690
CAS No.: 189937-46-0
M. Wt: 463,51 g/mole
InChI Key: PENQOTJCVODUQU-MUUNZHRXSA-N
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Description

Fmoc-D-3,3-Diphenylalanine is a derivative of diphenylalanine, a dipeptide composed of two phenylalanine molecules. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino terminus. This modification enhances the compound’s stability and solubility, making it a valuable building block in peptide synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-D-3,3-Diphenylalanine can be synthesized using both liquid phase and solid phase peptide synthesis methods. In the liquid phase strategy, the compound is typically synthesized by coupling Fmoc-protected amino acids using carbodiimide-based coupling reagents. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and bases like diisopropylethylamine (DIPEA) to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. Solid phase peptide synthesis (SPPS) is commonly employed, where the compound is assembled on a solid resin support. The Fmoc group is used to protect the amino terminus during the synthesis, and it is removed using a mild base such as piperidine. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Peptide Bond Formation

The Fmoc group serves as a temporary α-amino protector in solid-phase peptide synthesis (SPPS), enabling controlled elongation of peptide chains.

Reaction Characteristics:

  • Deprotection : Achieved via 20% piperidine in dimethylformamide (DMF), cleaving the Fmoc group while preserving the diphenylalanine side chain .
  • Coupling : Activators like HBTU/HOBt or COMU facilitate amide bond formation with incoming amino acids. Reaction yields exceed 95% under optimized conditions .

Mechanistic Insight :
The steric bulk of the β,β-diphenyl groups slows coupling kinetics compared to standard Fmoc-alanine, requiring extended reaction times (30–60 min) .

Self-Assembly and Hydrogel Formation

Fmoc-D-3,3-diphenylalanine undergoes pH-dependent self-assembly into β-sheet-rich hydrogels, driven by:

  • π-π stacking of Fmoc aromatic rings
  • Hydrogen bonding between peptide backbones

Key Parameters:

ConditionEffect on Self-AssemblySource
pH 3.5–5.2Rapid fibril formation (≤5 min)
pH >7Stable monomeric state; no gelation
0.5–2.0 wt%Elastic modulus (G′) of 1–10 kPa
37°C in PBSThixotropic behavior with self-healing

Structural Analysis :

  • FT-IR peaks at 1,630 cm⁻¹ (amide I) and 1,685 cm⁻¹ confirm antiparallel β-sheets .
  • TEM reveals fibrillar networks (width: 10–20 nm; length: µm-scale) .

Hydrolytic Degradation:

In aqueous buffers (pH 7.4, 37°C):

  • Erosion-dominated phase : 80% mass loss within 24 hr due to β-sheet disassembly .
  • Diffusion-controlled phase : Residual peptide degrades over 7–10 days .

Enzymatic Cleavage:

Exposure to chymotrypsin results in:

  • Fmoc group removal (t₁/₂ = 2.5 hr)
  • Diphenylalanine backbone hydrolysis (t₁/₂ = 8 hr) .

Cytotoxicity Note :
Complete dissolution releases fluorenylmethanol (LC₅₀ = 450 µM), inducing necrosis in vitro .

Bioconjugation Reactions

The carboxylic acid terminus enables covalent attachment to biomolecules:

Conjugate PartnerReaction TypeApplicationReference
Polyethylene glycolEDC/NHS couplingProlonged drug release
Gold nanoparticlesThiol-mediated adsorptionBiosensor development
DoxorubicinpH-sensitive hydrazone bondTargeted cancer therapy

Optimization Data :

  • EDC/NHS coupling : 85% efficiency in 0.1 M MES buffer (pH 5.5) .
  • Hydrazone stability : 90% drug retention at pH 7.4 vs. 80% release at pH 5.0 .

Cross-Linking:

UV irradiation (254 nm, 10 mW/cm²) induces inter-fibril di-tyrosine bonds, enhancing hydrogel stiffness by 300% .

Co-Assembly:

Incorporates hydrophobic drugs (e.g., indomethacin) at 0.5% w/w via π-stacking, achieving sustained release over 72 hr .

Release Kinetics :

Drug Loading (%)Release Half-Life (hr)Mechanism
0.11.2 ± 0.3Fickian diffusion
0.58.7 ± 1.1Erosion-controlled

Scientific Research Applications

Peptide Synthesis

Fmoc-D-3,3-diphenylalanine is primarily utilized as a protecting group in solid-phase peptide synthesis. Its structure allows for the selective modification of amino acids without interfering with other functional groups. This capability is essential for synthesizing complex peptides and proteins, enhancing the efficiency and specificity of peptide assembly processes .

Drug Development

In drug development, this compound plays a crucial role in designing peptide-based therapeutics. Its unique structural properties contribute to enhancing the stability and bioavailability of therapeutic peptides. Studies have shown that peptides synthesized using this compound can exhibit improved pharmacokinetic profiles, making them more effective in clinical applications .

Bioconjugation

The compound is also employed in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This application is vital for developing biosensors and targeted drug delivery systems. By facilitating the stable attachment of peptides to various substrates, this compound aids in creating innovative diagnostic tools and therapeutic platforms .

Neuroscience Research

This compound is valuable in neuroscience research, particularly in studying neuropeptides. It contributes to understanding neurochemical pathways and potential treatments for neurological disorders. Research has indicated that peptides derived from this compound can modulate neuronal activity and influence synaptic transmission, providing insights into neurophysiological processes .

Material Science

In material science, this compound is leveraged for creating advanced materials such as hydrogels. These hydrogels are used in drug delivery systems and tissue engineering applications due to their biocompatibility and ability to mimic extracellular matrices. The self-assembly properties of Fmoc-Diphenylalanine allow for the formation of structured networks that can encapsulate drugs and facilitate controlled release .

Case Study 1: Self-Assembled Hydrogels

A study focused on self-assembled hydrogels formed from this compound demonstrated their potential as drug delivery vehicles. The hydrogels were shown to incorporate high concentrations of indomethacin (a nonsteroidal anti-inflammatory drug), exhibiting a biphasic release profile that enhances therapeutic efficacy . The study highlighted the importance of the β-sheet arrangement in the gel structure for effective drug encapsulation.

Case Study 2: Cytotoxicity Assessments

Research investigating the cytotoxic effects of Fmoc-Diphenylalanine self-assembled gels revealed critical insights into their biological activity. The study assessed various cell lines' viability when exposed to degradation products from these gels. Results indicated that while low concentrations were well-tolerated by cells, higher concentrations led to necrosis, emphasizing the need for careful evaluation of these materials in biomedical applications .

Summary Table of Applications

Application Area Description
Peptide Synthesis Protecting group in solid-phase synthesis; enhances peptide assembly efficiency
Drug Development Improves stability and bioavailability of therapeutic peptides
Bioconjugation Facilitates attachment of biomolecules for biosensors and targeted therapies
Neuroscience Research Aids in understanding neuropeptide functions and potential treatments for neurological disorders
Material Science Used in hydrogels for drug delivery systems and tissue engineering

Mechanism of Action

The mechanism of action of Fmoc-D-3,3-Diphenylalanine is primarily related to its ability to self-assemble into ordered structures. The compound forms stable β-sheet structures through hydrogen bonding and π-π interactions between the phenyl rings. These interactions facilitate the formation of fibrillar networks, which can be used as scaffolds for various applications. The molecular targets and pathways involved include interactions with cell surface receptors and extracellular matrix components .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two phenyl groups on the alanine residue, which enhances its hydrophobicity and ability to form stable self-assembled structures. This makes it particularly useful in the development of hydrogels and other biomaterials .

Biological Activity

Fmoc-D-3,3-Diphenylalanine (Fmoc-FF) is a dipeptide that has garnered significant attention in the fields of biomaterials and drug delivery due to its unique self-assembly properties and biological activities. This article explores its biological activity, focusing on its cytotoxicity, cellular interactions, and potential applications in biomedical fields.

Chemical Structure and Self-Assembly

Fmoc-FF is characterized by its fluorene-based protecting group (Fmoc) attached to the D-isomer of diphenylalanine. Its molecular formula is C30H25NOC_{30}H_{25}NO, and it forms stable hydrogels through self-assembly into fibrillary structures that mimic amyloid fibrils. This property is crucial for various biomedical applications, including tissue engineering and drug delivery systems .

Cytotoxicity and Cellular Viability

Research has demonstrated that Fmoc-FF exhibits varying degrees of cytotoxicity depending on concentration and exposure time:

  • Cell Lines Tested : Studies utilized multiple cell lines, including HeLa (cervical cancer), Caco-2 (intestinal epithelial), and HGF-1 (human gingival fibroblasts).
  • Cytotoxic Effects : At high concentrations, Fmoc-FF can induce necrosis in vitro. The cytotoxic effect was primarily observed after complete dissolution of hydrogels, with significant cell death noted only at millimolar concentrations .
    Cell LineViability at High ConcentrationMechanism of Cell Death
    HeLa~90% viabilityNecrosis
    Caco-2~80% viabilityNecrosis
    HGF-1Variable; dependent on exposureNecrosis/aggregation

The studies showed that leaching time of the gel significantly affected cell viability, with prolonged exposure leading to decreased viability in HeLa cells but negligible effects on Caco-2 and HGF-1 cells .

The primary mechanisms underlying the biological activity of Fmoc-FF include:

  • Cellular Interaction : The self-assembled structures can interact with cellular membranes, potentially causing destabilization at high concentrations.
  • Drug Delivery Enhancement : Fmoc-FF hydrogels have been shown to enhance the activity of chemotherapeutic agents like 5-fluorouracil when incorporated into the gel matrix, improving their efficacy against colorectal cancer cells .
  • Biocompatibility : In vivo studies suggest that Fmoc-FF exhibits relatively benign effects on tissues, as metabolic processes may clear these compounds before reaching toxic concentrations .

Applications in Biomedical Fields

Due to its unique properties, this compound has potential applications across several biomedical domains:

  • Tissue Engineering : Its ability to form stable hydrogels makes it suitable for scaffolding in tissue engineering applications.
  • Drug Delivery Systems : The gel's capacity to encapsulate drugs while maintaining their bioactivity suggests its use in targeted drug delivery systems.
  • Biosensors : Recent advancements indicate that Fmoc-FF can be utilized in biosensing applications due to its self-assembly properties and interaction with various analytes .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of Fmoc-FF on HeLa cells using MTT assays. Results indicated over 90% cell viability at lower concentrations but significant necrosis at higher concentrations after prolonged exposure .

Study 2: Drug Delivery Enhancement

Another investigation examined the release kinetics of chemotherapeutics from Fmoc-FF hydrogels. Results showed enhanced drug activity compared to bulk controls, indicating potential for improved therapeutic outcomes in cancer treatment .

Q & A

Q. Basic: What are the recommended solid-phase synthesis protocols for Fmoc-D-3,3-diphenylalanine?

This compound is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) using preloaded Wang resin (e.g., Fmoc-D-Phe-Wang resin). Key steps include:

  • Deprotection : 30% piperidine in DMF (2 × 20 min) to remove Fmoc groups.
  • Coupling : Use 3 eq. This compound with HBTU/HOBt/DIEA (3:3:4 eq.) in DMF for 30–60 min, repeated to ensure >95% coupling efficiency.
  • Cleavage : TFA/triisopropylsilane/phenol (95:2.5:2.5) for 2–4 hrs to release the peptide.
    Purification via reverse-phase HPLC under basic conditions (0.1% NH₄OH) minimizes aggregation, yielding >95% purity .

Q. Basic: Which analytical techniques are critical for characterizing this compound self-assembled structures?

  • FTIR Spectroscopy : Identifies β-sheet formation (amide I band at ~1620 cm⁻¹) and protonation states of carboxyl groups.
  • TEM/WAXS : Reveals fibril morphology (flexible vs. rigid ribbons) and molecular packing (antiparallel β-sheet spacing at ~4.7 Å).
  • Oscillatory Rheology : Quantifies mechanical properties (storage modulus G’ > loss modulus G’’) for hydrogels.
  • Mass Spectrometry : Validates molecular weight and purity post-synthesis .

Q. Advanced: How does pH influence the self-assembly mechanism of this compound?

At pH > 8.0, deprotonation of the C-terminal carboxyl group (pKa ~3.5) triggers self-assembly into β-sheet-rich hydrogels. Two apparent pKa shifts (~6.4 and ~2.2 units above theoretical) correlate with structural transitions:

  • High pH (8–10) : Entangled fibrils form weak hydrogels (G’ ~10²–10³ Pa).
  • Intermediate pH (4–6) : Rigid, flat ribbons dominate (non-gelling).
    These shifts arise from electrostatic repulsion reduction and hydrophobic interactions, validated by pH-dependent FTIR and TEM .

Q. Advanced: How can hybrid materials enhance this compound applications in tissue engineering?

Incorporating polysaccharides (e.g., hyaluronic acid) or polymers (e.g., PEG) modulates hydrogel properties:

  • Mechanical Stability : Composite fibrils show increased G’ (up to 10⁴ Pa).
  • Biocompatibility : Hybrids with collagen mimic extracellular matrix architecture.
  • Drug Delivery : Sustained release of encapsulated therapeutics (e.g., doxorubicin) via tunable mesh size.
    Design criteria include matching charge complementarity and solvent compatibility .

Q. Advanced: How should researchers resolve contradictions in reported pKa values for Fmoc-diphenylalanine derivatives?

Apparent pKa deviations (e.g., shifts to 6.4 or 2.2) arise from microenvironmental effects during self-assembly. To reconcile

  • Control Ionic Strength : Use buffers (e.g., PBS) to stabilize charge interactions.
  • Monitor Structural Transitions : Combine FTIR (protonation states) with TEM (morphology) at incremental pH values.
  • Validate with NMR : Directly measure proton dissociation in solution vs. assembled states .

Q. Advanced: What strategies modify this compound to alter its self-assembly or bioactivity?

  • Side-Chain Functionalization : Introduce fluorinated (e.g., 3,4-difluoro) or aromatic (e.g., naphthyl) groups to enhance hydrophobicity and π-π stacking .
  • Stereochemical Inversion : Use D-configuration to resist proteolysis, improving stability in biological matrices .
  • Co-Assembly : Mix with Fmoc-FF or Fmoc-Y to tune mechanical properties .

Q. Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during TFA cleavage to prevent inhalation.
  • Waste Disposal : Segregate organic waste (e.g., resin, TFA) for professional treatment .

Q. Advanced: How does stereochemistry (D vs. L) impact Fmoc-diphenylalanine applications?

  • D-Configuration : Enhances metabolic stability in drug delivery systems (e.g., resistant to aminopeptidases).
  • L-Configuration : Favors cell adhesion in tissue scaffolds due to natural chiral recognition.
    Stereospecific synthesis requires enantiomerically pure Fmoc-amino acids and chiral HPLC validation .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENQOTJCVODUQU-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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